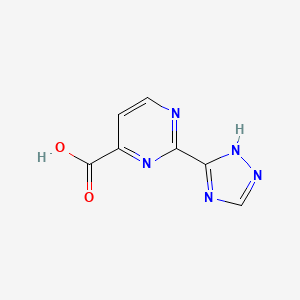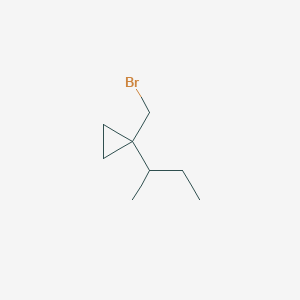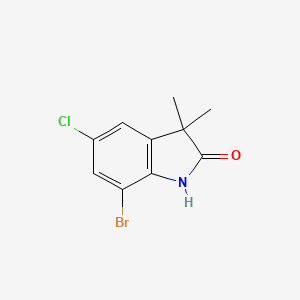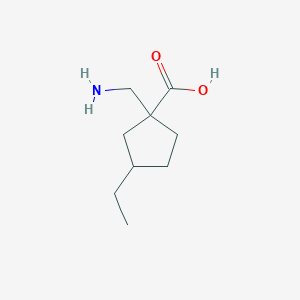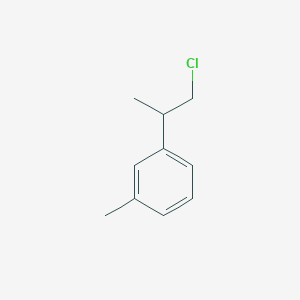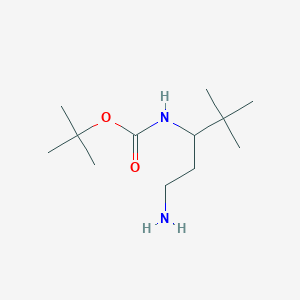
1,3-Dibromo-2-(chloromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Br2ClO. It is a derivative of benzene, where two bromine atoms and one chloromethoxy group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1,3-Dibromo-2-(chloromethoxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-(chloromethoxy)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like dichloromethane (CH2Cl2) and are carried out at room temperature.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1,3-Dibromo-2-(chloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, under appropriate conditions.
Oxidation Reactions: The chloromethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 1,3-dibromo-2-methoxybenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include solvents like ethanol (C2H5OH) or tetrahydrofuran (THF), and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dibromo-2-(chloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 1,3-dibromo-2-(chloromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
1,3-Dibromo-2-(chloromethoxy)benzene can be compared with other similar compounds, such as:
1,3-Dibromobenzene: Lacks the chloromethoxy group, making it less reactive in certain substitution reactions.
1,3-Dichlorobenzene: Contains chlorine atoms instead of bromine, leading to different reactivity and applications.
1,3-Dibromo-2-methoxybenzene: Similar structure but without the chlorine atom, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C7H5Br2ClO |
|---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
1,3-dibromo-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Br2ClO/c8-5-2-1-3-6(9)7(5)11-4-10/h1-3H,4H2 |
InChI Key |
BNLMDKPMIUKEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Propan-2-yl)-1,2,3-thiadiazol-5-yl]ethan-1-one](/img/structure/B15255982.png)
![Methyl 5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylate](/img/structure/B15255986.png)
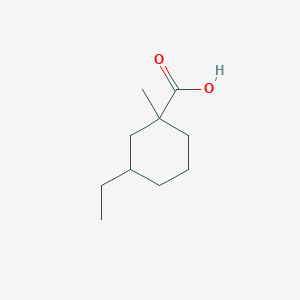
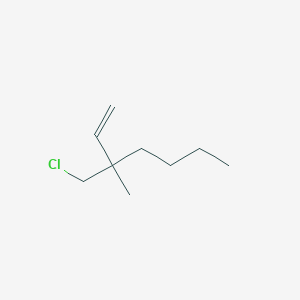
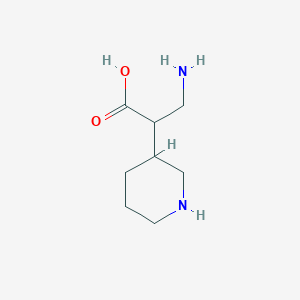
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopropane](/img/structure/B15256007.png)
